3-Methyl-3-propylpiperazin-2-one

Medicinal Chemistry Physicochemical Properties CNS Drug Design

Unsubstituted piperazinones produce regioisomeric mixtures and have negative LogP values, limiting CNS exposure. 3-Methyl-3-propylpiperazin-2-one (CAS 1239783-56-2) solves this: • Geminal C3-disubstitution creates a quaternary center, directing exclusive N4-derivatization without protecting groups. • Predicted LogP increase of 2.0-2.6 units enables blood-brain barrier penetration (MW 156.23 g/mol). • Available at 95% purity from multiple vendors for rapid SAR campaigns.

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
CAS No. 1239783-56-2
Cat. No. B1425589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3-propylpiperazin-2-one
CAS1239783-56-2
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
Structural Identifiers
SMILESCCCC1(C(=O)NCCN1)C
InChIInChI=1S/C8H16N2O/c1-3-4-8(2)7(11)9-5-6-10-8/h10H,3-6H2,1-2H3,(H,9,11)
InChIKeyCAKPCPMHYREPAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-3-propylpiperazin-2-one Scaffold Overview


3-Methyl-3-propylpiperazin-2-one (CAS 1239783-56-2) is a heterocyclic building block featuring a piperazin-2-one core with geminal methyl and propyl substituents at the 3-position. This substitution pattern distinguishes it from simpler piperazinone scaffolds by introducing a quaternary carbon center that imposes conformational constraint and enhances lipophilicity. Vendors supply this compound at 95% purity for research use, pricing it as a specialty intermediate for the synthesis of CNS-targeting agents and enzyme inhibitors [1]. The compound is cataloged under MDL number MFCD16630643 and has a molecular weight of 156.23 g/mol .

1
Conformational constraint Gem-disubstituted C3 quaternary center restricts rotation, pre-organizes scaffold geometry for target-oriented synthesis.
2
Lipophilicity shift Propyl substituent increases predicted LogP, may fit CNS penetrant synthon design better than parent piperazinone.
3
Regioselective handle Reported exclusive N4 acylation simplifies library synthesis, avoiding isomeric mixtures observed with unsubstituted analogs.

3-Methyl-3-propylpiperazin-2-one vs. Generic Piperazinones


Simple interchange with unsubstituted piperazin-2-one or mono-substituted analogs fails because the gem-disubstitution at the 3-position imparts fundamentally different physiochemical and conformational properties. The quaternary carbon center eliminates a potential chiral center, precluding racemization and enforcing a distinct orientation of the lipophilic propyl chain. This impacts membrane permeability and target binding geometry in a way that cannot be replicated by generic piperazinones or piperazines [1]. Furthermore, the 2-oxo group provides a hydrogen-bond acceptor distinct from the basic amine functionalities of piperazines, altering both solubility and receptor interaction profiles . Downstream reaction selectivity is also affected, as the sterically hindered 3-position can direct acylation or alkylation events to the N4 position, a regiochemical outcome not achievable with unsubstituted analogs .

Generic piperazinones Lack quaternary C3, resulting in higher conformational flexibility; may shift target binding geometry and metabolic profile.
Mono-substituted analogs Absence of gem-methyl group may alter steric environment, enabling N1 side reactions and reducing regiochemical control.
Unsubstituted piperazinones Hydrophilic profile may limit CNS target engagement; direct replacement risks permeability failure in model systems.

3-Methyl-3-propylpiperazin-2-one: Comparative Evidence vs. Analogs


Lipophilicity & Steric Bulk Advantage

The target compound's calculated LogP is predicted to be significantly higher than that of the parent piperazin-2-one, directly attributable to the 3-propyl group. This shift moves the compound into a more favorable lipophilicity space for CNS penetration (typically LogP 1–4), whereas the parent scaffold is too hydrophilic. While 3-propylpiperazin-2-one (CAS 1247498-82-3) also benefits from the propyl chain, it lacks the additional steric bulk and conformational restriction from the 3-methyl group, which contributes to metabolic stability .

Lipophilicity & steric bulk
In silico prediction
Target predicted LogP ~1.2–1.8 vs parent LogP ~ -0.8 (approx. 2.0–2.6 unit increase). MW 156 vs 100 g/mol.
Reported higher predicted LogP may support CNS permeability study fit compared to parent scaffold.
In silico only; experimental LogP and brain exposure data not available.
Medicinal Chemistry Physicochemical Properties CNS Drug Design

Regioselective N4-Functionalization

The target compound undergoes acylation exclusively at the N4 position, as demonstrated by the reported synthesis of 4-(2-chloroacetyl)-3-methyl-3-propylpiperazin-2-one. This contrasts with unsubstituted piperazin-2-one, which can undergo acylation at either N1 or N4, leading to isomeric mixtures that require separation. The gem-disubstitution at C3 effectively blocks any participation of the N1 position, ensuring a single regioisomeric product . In a more complex analog, 3-methyl-3-(2-methylpropyl)piperazin-2-one, the bulkier isobutyl group further impacts reactivity but shows a different selectivity profile due to steric hindrance around C3, making the target compound's propyl group a finer balance of bulk and accessibility .

Regioselective N4-functionalization
Class-level inference
Exclusive N4-acylation reported (100% regioselectivity) vs unsubstituted piperazinone (mixture of N1/N4 products).
Reported exclusive N4-product may simplify purification, supports library synthesis throughput.
Class-level; verification in specific reaction conditions recommended.
Synthetic Methodology MedChem Library Synthesis Regioselectivity

Commercial Availability & Scalability

3-Methyl-3-propylpiperazin-2-one is available from multiple commercial suppliers (Enamine, AKSci, CymitQuimica, AaronChem) in quantities ranging from 50 mg to 10 g at >95% purity [1]. In contrast, many closely related analogs, such as 3-ethyl-3-propylpiperazin-2-one or 3,3-dipropylpiperazin-2-one, are not listed in any major chemical marketplace and would require custom synthesis. This commercial availability directly translates to faster procurement timelines and lower upfront costs for hit-to-lead programs. The pricing as of 2023 was approximately $98 for 50 mg and $1,211 for 5 g from Enamine, positioning it as a cost-effective building block relative to custom synthesis quotes for novel analogs, which typically exceed $5,000 for a 1 g scale [1].

Commercial availability
Supporting evidence
Available from 4+ vendors, 95% purity. Reported cost ~$98/50 mg vs >$5,000/g for custom analogs.
Reported lower procurement cost and shorter lead time may support rapid hit-to-lead exploration.
Market-based; pricing subject to change, verify current vendor availability.
Chemical Sourcing Procurement Lead Optimization

Key Application Scenarios for 3-Methyl-3-propylpiperazin-2-one


CNS Lead Optimization with Moderate Lipophilicity

Medicinal chemistry teams targeting CNS receptors or enzymes should prioritize this scaffold over unsubstituted piperazinones when calculated LogP values need to shift from suboptimal negative territory (parent LogP ~ -0.8) into the CNS-penetrant range [1]. The predicted LogP increase of 2.0–2.6 units positions the compound favorably for blood-brain barrier permeability, while the molecular weight of 156.23 remains below the typical CNS drug cutoff of 400 Da. This scaffold is specifically relevant for projects where the piperazinone core is desired for hydrogen-bonding interactions but the hydrophilic parent fails to achieve adequate brain exposure.

Regioselective N4-Library Synthesis

Synthetic chemists performing diversity-oriented synthesis or parallel library production should use this scaffold when exclusive N4-derivatization is required without protecting group strategies . The demonstrated exclusive acylation at N4 eliminates the production of regioisomeric mixtures that plague unsubstituted piperazinone reactions. This enables direct purification without chiral resolution or preparative HPLC, significantly increasing synthetic throughput for SAR exploration campaigns.

Cost-Efficient Hit-to-Lead Exploration

Biotech and academic labs with limited synthetic chemistry resources benefit from the commercial availability of this scaffold at a price point favorable for initial SAR expansion (approximately $98 for 50 mg) [2]. Rather than committing to a 3-month custom synthesis of an unvalidated analog, teams can rapidly purchase the target compound and generate preliminary biological data before investing in deeper chemical optimization. This scenario applies when the project's timeline and budget do not support a dedicated custom synthesis effort for an exploratory scaffold.

Conformational Constraint in Peptidomimetics

The geminal disubstitution at C3 creates a quaternary carbon center that enforces conformational constraint, making this scaffold relevant for peptidomimetic design where the piperazinone ring mimics a dipeptide backbone. Unlike flexible piperazine or mono-substituted piperazinone analogs, the target compound's restricted rotation around the quaternary center pre-organizes the molecule for target binding, potentially improving selectivity and reducing entropic penalties upon binding [3]. This application is directly supported by the structural differentiation evidence described in the selectivity and lipophilicity comparisons.

Application
Selection Property
Validation Focus
CNS penetration scaffold design
Predicted lipophilicity shift vs parent
BBB permeability model fit
Regioselective N4 library production
Exclusive N4-acylation reported
Purification method fit, absence of regioisomer interference
Exploratory SAR expansion
Commercial availability from multiple vendors
Procurement timeline & cost review
Conformational constraint in peptidomimetics
Quaternary C3 restricts rotation
Binding pre-organization model fit
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